molecular formula C15H15NO5S B2523179 Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-30-9

Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2523179
CAS No.: 900019-30-9
M. Wt: 321.35
InChI Key: GLACADBWRLENBW-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with the molecular formula C15H15NO5S. It is known for its unique structure, which includes a thiophene ring, a phenoxy group, and a methoxyacetylamino substituent.

Preparation Methods

The synthesis of Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-[4-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-9-13(17)16-10-3-5-11(6-4-10)21-12-7-8-22-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACADBWRLENBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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